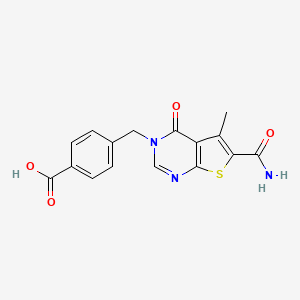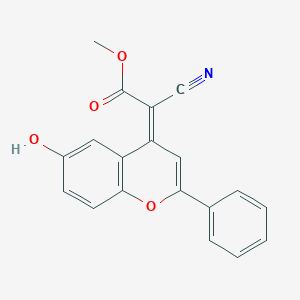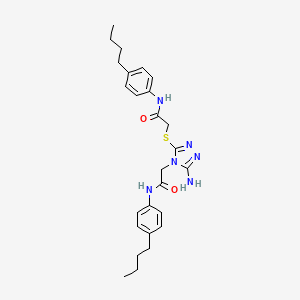![molecular formula C22H15BrClNO3 B7750090 2-[5-(4-Bromo-3-chlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid](/img/structure/B7750090.png)
2-[5-(4-Bromo-3-chlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-Bromo-3-chlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a furan ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Bromo-3-chlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Bromination and Chlorination: The starting material, a phenyl ring, undergoes bromination and chlorination to introduce the bromo and chloro substituents.
Furan Ring Formation: The substituted phenyl ring is then reacted with furan-2-carboxylic acid under acidic conditions to form the furan ring.
Quinoline Formation: The furan-substituted phenyl compound is then subjected to a cyclization reaction with an appropriate reagent to form the quinoline core.
Carboxylation: Finally, the quinoline derivative is carboxylated to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Bromo-3-chlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol or aldehyde.
Substitution: The bromo and chloro substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-(4-Bromo-3-chlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[5-(4-Bromo-3-chlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid involves its interaction with molecular targets such as DNA, enzymes, and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
2-[5-(4-Bromo-3-chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
2-[5-(4-Bromo-3-chlorophenyl)furan-2-yl]-6-propylquinoline-4-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
The unique combination of the furan ring, quinoline core, and specific substituents (bromo, chloro, and ethyl groups) in 2-[5-(4-Bromo-3-chlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid gives it distinct chemical and biological properties
Properties
IUPAC Name |
2-[5-(4-bromo-3-chlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrClNO3/c1-2-12-3-6-18-14(9-12)15(22(26)27)11-19(25-18)21-8-7-20(28-21)13-4-5-16(23)17(24)10-13/h3-11H,2H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZOHXZFNPZJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=CC(=C(C=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2,4-Dichlorophenyl)methyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7750009.png)
![3-[(3,4-Dichlorophenyl)methyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7750013.png)
![5-Methyl-3-[2-(3-methylanilino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7750015.png)

![3-[2-[Butyl(methyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7750024.png)
![2-Methoxyethyl 3-(2-amino-2-oxoethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7750036.png)
![5-(4-nitrophenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7750040.png)






![(2Z)-2-[5-(3-chlorobenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide](/img/structure/B7750096.png)
